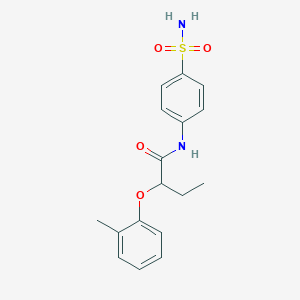

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC nomenclature for 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide follows standard organic chemistry naming conventions. The compound features a butanamide backbone with two significant substitutions: a 2-methylphenoxy group at the 2-position and a 4-sulfamoylphenyl group attached to the amide nitrogen. The closely related 4-methylphenoxy isomer, which has been more extensively studied, carries the IUPAC name 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide and is registered under CAS number 875080-84-5.

The nomenclature reflects the compound's complex structure, incorporating multiple functional groups that contribute to its potential biological activity. The presence of both aromatic ether and sulfonamide moieties creates opportunities for diverse molecular interactions, which is reflected in the systematic naming approach that clearly identifies each functional component. Related compounds in this family include various positional isomers and analogues that differ in the substitution pattern on the phenoxy ring, each potentially exhibiting distinct pharmacological properties.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals important structural insights about this compound class. The 4-methylphenoxy analogue, which serves as a close structural reference, has the molecular formula C17H20N2O4S with a molecular weight of 348.4 g/mol. By extension, the 2-methylphenoxy isomer would possess identical molecular formula and weight, differing only in the positional arrangement of the methyl substituent on the phenoxy ring.

This molecular composition indicates a relatively complex organic structure with significant potential for biological activity. The presence of sulfur, nitrogen, and oxygen heteroatoms contributes to the compound's polarity and potential for hydrogen bonding interactions. The molecular weight falls within an optimal range for drug-like properties, suggesting potential pharmaceutical relevance according to Lipinski's rule of five criteria.

Table 1: Molecular Composition Analysis

| Parameter | Value |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.4 g/mol |

| Heavy Atom Count | 24 |

| Heteroatom Count | 7 |

| Aromatic Ring Count | 2 |

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound is not available in the current literature, structural analysis of related compounds provides insights into likely conformational characteristics. The canonical SMILES representation for the 4-methylphenoxy analogue is CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C, which indicates the three-dimensional arrangement of atoms and potential conformational flexibility.

The compound likely exhibits conformational flexibility around several key bonds, including the ether linkage connecting the phenoxy group to the butanamide chain and the amide bond connecting to the sulfamoylphenyl moiety. This flexibility could influence the compound's ability to interact with biological targets and affect its pharmacokinetic properties. The presence of two aromatic rings separated by flexible linkers suggests potential for intramolecular interactions that could stabilize particular conformations.

Three-dimensional modeling studies would be valuable for understanding the preferred conformations and potential binding modes with biological targets. The sulfonamide group, known for its ability to mimic carboxylate functionality, likely plays a crucial role in the compound's three-dimensional pharmacophore, influencing both its binding affinity and selectivity for target proteins.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic characterization of this compound would involve multiple analytical techniques to confirm structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the compound's structure, with 1H NMR revealing characteristic patterns for the aromatic protons, methyl groups, and aliphatic chain components. The 4-sulfamoylphenyl group would exhibit a characteristic AA'BB' pattern in the aromatic region, while the 2-methylphenoxy group would show distinct coupling patterns different from the 4-methylphenoxy isomer.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups. The sulfonamide group typically exhibits strong absorption bands around 1350-1150 cm⁻¹ for S=O stretching vibrations, while the amide carbonyl would appear around 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the N-H stretching of the sulfonamide group would appear in the 3200-3500 cm⁻¹ region.

Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at m/z 348.4, with characteristic fragment ions resulting from cleavage of the ether bond, amide bond, and loss of the sulfonamide group. High-resolution mass spectrometry would provide accurate mass measurements to confirm the molecular formula.

Table 2: Expected Spectroscopic Characteristics

| Technique | Key Features | Expected Values/Patterns |

|---|---|---|

| 1H NMR | Aromatic protons | 6.8-7.8 ppm |

| 1H NMR | Methyl group | 2.2-2.4 ppm |

| 1H NMR | Butyl chain | 0.9-2.6 ppm |

| IR | Amide C=O | 1650-1680 cm⁻¹ |

| IR | S=O stretch | 1350-1150 cm⁻¹ |

| MS | Molecular ion | m/z 348.4 |

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-3-15(23-16-7-5-4-6-12(16)2)17(20)19-13-8-10-14(11-9-13)24(18,21)22/h4-11,15H,3H2,1-2H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMJKFDVEUJEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

Method A: Acid Chloride Intermediate

-

Step 1 : Synthesis of 2-(2-methylphenoxy)butanoyl chloride via thionyl chloride (SOCl₂) treatment of 2-(2-methylphenoxy)butanoic acid .

-

Step 2 : Amide formation with 4-sulfamoylaniline in the presence of triethylamine (TEA).

Method B: Carbodiimide-Mediated Coupling

-

Step 1 : Direct coupling of 2-(2-methylphenoxy)butanoic acid and 4-sulfamoylaniline using EDCl/HOBt.

Advantages and Limitations :

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride | High reactivity, shorter reaction time | SOCl₂ handling requires strict anhydrous conditions |

| EDCl/HOBt | Mild conditions, avoids acid chlorides | Higher cost, longer reaction time |

Ether Linkage Formation via Nucleophilic Substitution

Method C: Alkylation of 2-Methylphenol

-

Step 1 : Reaction of 2-bromobutanoic acid with 2-methylphenol in the presence of K₂CO₃.

-

Step 2 : Proceed to amide coupling as in Method A or B.

Method D: Mitsunobu Reaction

-

Step 1 : Mitsunobu coupling of 2-methylphenol with 4-bromobutan-1-ol using DIAD and PPh₃.

-

Conditions : THF, 0°C to room temperature, 6 hours.

-

Yield : 78–85% (4-(2-methylphenoxy)butan-1-ol ).

-

-

Step 2 : Oxidation to 2-(2-methylphenoxy)butanoic acid using Jones reagent.

-

Yield : 90–95%.

-

Comparative Efficiency :

| Parameter | Method C | Method D |

|---|---|---|

| Overall Yield | 58–63% | 70–75% |

| Scalability | Moderate | High |

| Byproducts | Bromide salts | Minimal |

Optimization Strategies and Catalytic Innovations

Solvent and Temperature Effects

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in EDCl-mediated couplings, increasing yield by 10–15%.

-

Molecular sieves (3Å) : Mitigate moisture interference in Mitsunobu reactions, improving ether linkage yields to 82–88%.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Backbone Variations

- Butanamide vs. Acetamide Derivatives: The target compound’s butanamide chain (four-carbon backbone) distinguishes it from shorter-chain analogs like the acetamide derivatives in (e.g., 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide). The longer chain may increase lipophilicity, affecting membrane permeability and metabolic stability .

- Phenoxy vs. Heterocyclic Substituents: The 2-methylphenoxy group contrasts with heterocyclic moieties in (e.g., benzo[d]thiazole, quinoline). Phenoxy groups are associated with varied bioactivities, including central nervous system (CNS) modulation, whereas thiazole/quinoline derivatives often target enzymes or DNA .

Sulfamoylphenyl Modifications

The 4-sulfamoylphenyl group is shared with compounds in , and 6. This group is critical for hydrogen bonding and solubility, as seen in sulfonamide-based drugs. For example, 3-oxo-N-(4-sulfamoylphenyl)butanamide () includes a ketone on the butanamide chain, which may enhance reactivity compared to the methylphenoxy substitution in the target compound .

Physicochemical Properties

Melting Points and Solubility

- Melting Points :

Acetamide derivatives in exhibit melting points ranging from 128.4°C (compound 10) to 238.7°C (compound 9). Butanamide analogs like 3-oxo-N-(4-sulfamoylphenyl)butanamide () likely have lower melting points due to increased chain flexibility, though direct data for the target compound are unavailable. - Solubility: The sulfamoyl group improves water solubility, as seen in sulfa drugs. However, the hydrophobic phenoxy and butanamide moieties may reduce aqueous solubility compared to acetamide derivatives .

Spectroscopic Characterization

- IR/NMR Trends: Similar compounds in and show IR peaks for NH (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and SO₂ (~1350–1150 cm⁻¹). The target compound’s ¹H NMR would likely display aromatic protons for the phenoxy group (δ 6.5–7.5 ppm) and sulfamoyl NH₂ (δ ~7.3 ppm) .

Potential Therapeutic Targets

- Antimicrobial Activity :

Sulfamoyl-containing compounds (e.g., sulfa drugs) inhibit dihydropteroate synthase. The target compound’s sulfamoyl group may confer antibacterial effects, akin to derivatives in . - Antitumor Potential: Butanamide-based tubulin inhibitors in (e.g., N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide) suggest structural motifs for anticancer activity. The phenoxy group in the target compound could modulate microtubule dynamics .

Structure-Activity Relationships (SAR)

- Chain Length :

Butanamide derivatives () may exhibit prolonged half-lives compared to acetamides due to increased metabolic stability. - Substituent Effects: Electron-donating groups (e.g., 2-methylphenoxy) could enhance binding to hydrophobic enzyme pockets, contrasting with electron-withdrawing groups in nitro-substituted analogs () .

Data Tables

Table 1: Comparison of Key Analogs

Biological Activity

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 306.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin E2 (PGE2) production, a key mediator of inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity effectively. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib.

| Compound | IC50 (μmol/L) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Diclofenac | 6.74 |

These results suggest that this compound could serve as a promising candidate for developing new anti-inflammatory therapies.

Antimicrobial Activity

In addition to its anti-inflammatory effects, preliminary studies have indicated potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

- In Vivo Models : In animal models of inflammation, administration of this compound resulted in significant reductions in edema compared to control groups. This was assessed using carrageenan-induced paw edema models.

- Cell Culture Studies : Human macrophage cell lines treated with this compound showed reduced expression of inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. Modifications in the phenyl rings and the butanamide chain have been explored to enhance potency and selectivity towards COX-2 inhibition while minimizing side effects associated with COX-1 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.